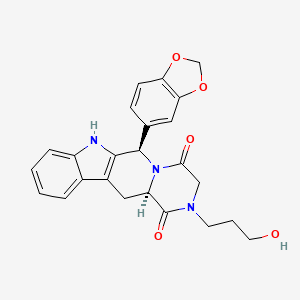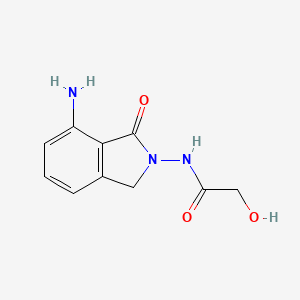
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide is a chemical compound with significant importance in various scientific fields This compound is known for its unique structure, which includes an isoindole ring, an amino group, and a hydroxyacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide typically involves the reaction of an isoindole derivative with an appropriate amine and acetic acid derivative. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the isoindole core.
Addition of the Hydroxyacetamide Group: The final step involves the reaction of the amino-isoindole intermediate with an acetic acid derivative under suitable conditions to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its therapeutic potential in treating cancers and immune-related disorders. It has shown promise in modulating immune responses and inhibiting tumor growth.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets within cells. It is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound’s effects are mediated through pathways involving protein degradation, signal transduction, and gene expression regulation.
類似化合物との比較
Similar Compounds
Thalidomide: Shares a similar isoindole structure but lacks the hydroxyacetamide group.
Lenalidomide: A derivative of thalidomide with an additional amino group, known for its immunomodulatory effects.
Pomalidomide: Another derivative with modifications that enhance its therapeutic potential.
Uniqueness
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyacetamide group, in particular, plays a crucial role in its interactions with molecular targets, differentiating it from other similar compounds.
特性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C10H11N3O3/c11-7-3-1-2-6-4-13(10(16)9(6)7)12-8(15)5-14/h1-3,14H,4-5,11H2,(H,12,15) |
InChIキー |
IZOCPGXNIYGBGQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC=C2)N)C(=O)N1NC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


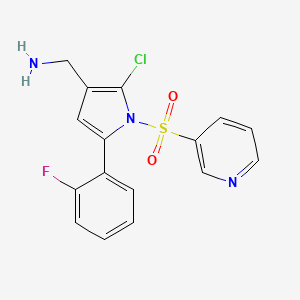
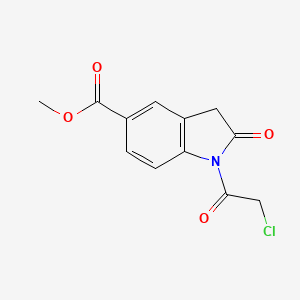

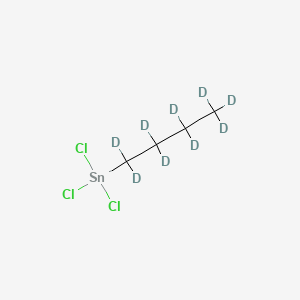


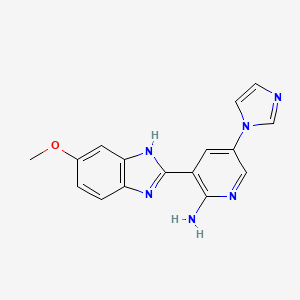
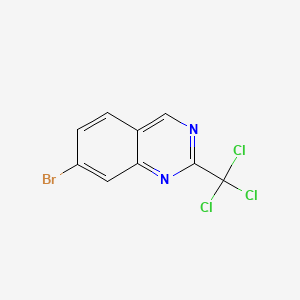
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)

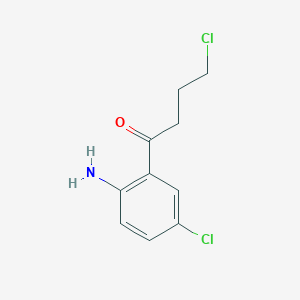
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
